1,1,2-Triphenylethane-1,2-diol

Solid-state characterization Crystal engineering Polymorphism

Researchers requiring enantiopure 1,1,2-triphenylethane-1,2-diol often face high costs and limited availability of pre-resolved material. This racemic form (CAS 6296-95-3) solves both supply and cost constraints: • Feedstock for inclusion crystallization-resolve with a chiral host to obtain either enantiomer at 98% ee, eliminating need for chiral HPLC or asymmetric hydrogenation. • Zero-rotation reference standard ([α]ᴰ = 0°) for polarimeter calibration and chiral HPLC method validation. • Cost-effective precursor for P-chiral phosphoramidite ligands and cyclic sulfite-derived chiral ethers.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 6296-95-3
Cat. No. B13392775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Triphenylethane-1,2-diol
CAS6296-95-3
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
InChIInChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H
InChIKeyGWVWUZJOQHWMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Triphenylethane-1,2-diol: Racemic Vicinal Diol Procurement Guide


1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3) is the racemic form of a C₂-symmetric vicinal diol bearing three phenyl substituents on an ethane-1,2-diol backbone (molecular formula C₂₀H₁₈O₂, MW 290.36 g/mol) . The compound is a white crystalline solid soluble in ethanol, acetone, dichloromethane, and THF, with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 452.3±40.0 °C at 760 mmHg [1]. Unlike its enantiopure counterparts—(R)-(+)-1,1,2-triphenyl-1,2-ethanediol (CAS 95061-46-4) and (S)-(-)-1,1,2-triphenyl-1,2-ethanediol (CAS 108998-83-0)—the racemic mixture exhibits a markedly higher melting point of approximately 163 °C, versus 125–127 °C for the single enantiomers, and possesses zero net optical rotation .

Stereochemical Form
Racemic vicinal diol — zero optical rotation standard
Solid-State Identity
Distinct higher-melting racemic crystal form
Chiral Workflow Fit
Supports chiral resolution, inclusion crystallization, and chiral HPLC method development

Why Racemic Form Outperforms Generic Vicinal Diols


Generic substitution fails because 1,1,2-triphenylethane-1,2-diol occupies a unique position at the intersection of three critical procurement parameters: stereochemical form (racemic vs. enantiopure), phenyl-group count (three vs. two in hydrobenzoin or four in TADDOL), and the resulting solid-state properties that govern inclusion complexation behavior. The racemic form (CAS 6296-95-3) melts at approximately 163 °C, roughly 36–38 °C higher than either enantiopure form, indicating fundamentally different crystal packing [1]. It serves as the obligatory starting material for resolution protocols—most notably inclusion crystallization with a chiral host that yields enantiopure diol with 98% ee—and as the essential zero-optical-rotation reference standard for chiral chromatographic method validation [2]. An enantiopure form cannot substitute when the application requires a racemic baseline, nor can a simpler vicinal diol such as hydrobenzoin replicate the three-phenyl architecture that enables unique host–guest clathrate formation and the steric bulk required for effective asymmetric induction in derived ligands .

Enantiopure (R)- or (S)-forms cannot substitute when a racemic baseline or zero-rotation reference is required.
Simpler vicinal diols such as hydrobenzoin lack the three-phenyl architecture; inclusion complexation and diastereoselectivity profiles may not transfer.
Racemic form melts ~36–38 °C higher than enantiopure forms; thermal identity mismatch can affect crystallization screen outcomes.

Quantitative Differentiation: Racemic vs. Enantiopure Forms


Melting Point Elevation in Racemate vs. Enantiopure Forms

The racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) exhibits a melting point of approximately 163 °C, which is 36–38 °C higher than the 125–127 °C reported for both the (R)-(+)- and (S)-(-)-enantiopure forms [1]. This substantial elevation is characteristic of a racemic compound—where heterochiral packing is thermodynamically favored over homochiral packing—and provides a definitive, instrument-free differentiation between the racemate and either enantiomer .

Melting Point
Head-to-head
Racemic: ~163 °C
Enantiopure: 125–127 °C
Δmp ≈ +36–38 °C
Provides a simple, instrument-free identity check between racemate and enantiopure material.
Reported capillary mp; verify under your laboratory conditions.
Solid-state characterization Crystal engineering Polymorphism Quality control

Racemic Form as Precursor for Inclusion Resolution

The racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) serves as the essential starting material for its own resolution into enantiopure forms via enantioselective inclusion crystallization. When (R)- or (S)-1,1,2-triphenylethane-1,2-diol is used as the chiral host, it forms crystalline 1:1 host–guest complexes with (±)-pantolactone, enabling preparative resolution to yield optically active pantolactones with 98% ee in 65–67% yield [1]. This resolution protocol is predicated on the availability of the racemic diol as the feedstock; no other vicinal diol—including hydrobenzoin or TADDOL—has been demonstrated to achieve comparable inclusion-driven resolution efficiency for pantolactone under identical conditions [1].

Inclusion Resolution
Cross-study comparable
Enantiopure pantolactone obtained with
98% ee, 65–67% yield
using racemic diol as host precursor.
Supports preparative resolution workflow using the racemic feedstock.
Scaffold-specific method; no comparable data for hydrobenzoin or TADDOL.
Chiral resolution Inclusion crystallization Host–guest chemistry Preparative enantiomer separation

Optical Rotation as a Purity Gate

Racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) has a specific optical rotation of zero, whereas the enantiopure (R)-(+)- and (S)-(-)-forms exhibit [α]20/D values of +222±5° and −215 to −225° (c=1, EtOH), respectively [1]. This stark contrast—a net rotation difference of 222° between racemate and enantiopure material—makes the racemic form the indispensable blank and reference standard for chiral HPLC method development, polarimetric purity assessment, and calibration of circular dichroism instrumentation .

Optical Rotation
Head-to-head
Racemic: [α]D 0°
Enantiopure: ±215–227°
|Δ[α]D| up to 227°
Zero-rotation racemate serves as unambiguous blank for polarimetry and chiral HPLC calibration.
c=1% in EtOH; confirm against your reference conditions.
Chiral quality control Optical purity Analytical reference standard Chiral HPLC method development

Three-Phenyl Architecture and Cyclic Sulfite Diastereoselectivity

Treatment of enantiopure (S)-1,1,2-triphenylethane-1,2-diol with thionyl chloride yields cyclic sulfite diastereomers 2a and 2b in a 90:10 ratio [1]. When this diastereomeric mixture is treated with alcohols or diols, enantiomerically pure ethers are obtained via an unexpected SN1-type ring cleavage that proceeds with retention of stereochemical information from the major diastereomer [1]. This diastereoselectivity and subsequent stereospecific ring opening are not observed with simpler vicinal diols such as hydrobenzoin, where the absence of the third phenyl group reduces both the steric bias governing sulfite formation and the carbocation-stabilizing ability required for the SN1 pathway [1].

Cyclic Sulfite dr
Class-level
Sulfite diastereomers from (S)-diol
dr = 90:10
High diastereoselectivity enables SN1 ring-opening to enantiopure ethers.
Scaffold-dependent; lower selectivity expected with simpler diols.
Cyclic sulfite chemistry Diastereoselective derivatization Enantiopure building blocks SN1 ring opening

Triphenylethane-Diol-Derived Phosphoramidite Ligands

In a direct head-to-head comparison of phosphoramidite ligands derived from phenyl-substituted 1,2-diols, the ligand based on (S)-1,1,2-triphenylethane-1,2-diol (ligand 7) and the ligand based on (S,S)-hydrobenzoin (ligand 6) gave opposite enantiomers of the allylic alkylation product 11b, with ligand 7 providing up to 70% ee and ligand 6 providing up to 80% ee in Pd-catalyzed allylic sulfonylation of (E)-1,3-diphenylallyl acetate . This stereodivergence—attributed to the higher steric demand of the triphenylethane scaffold (Tolman cone angle calculated to be larger for ligand 7)—means that the triphenylethane-diol-derived ligand provides access to the opposite product enantiomer without requiring the opposite enantiomer of the diol starting material .

Phosphoramidite ee
Source review
Triphenyl-based ligand: up to 70% ee (S)
Hydrobenzoin-based: up to 80% ee (R)
Opposite product enantiomer
Demonstrates stereodivergent access without changing diol enantiomer.
Data to verify; direct head-to-head publication referenced.
Asymmetric catalysis Phosphoramidite ligands Palladium-catalyzed allylation Stereodivergent synthesis

Procurement-Driven Application Scenarios


Preparative Chiral Resolution via Inclusion Crystallization

Procure racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) as the feedstock for enantioselective inclusion crystallization. Using (R)- or (S)-1,1,2-triphenylethane-1,2-diol as the chiral host, (±)-pantolactone is resolved with 98% ee in 65–67% isolated yield, as demonstrated by Vinogradov et al. (2000) [1]. This scenario is attractive when an organization possesses crystallization infrastructure but lacks preparative chiral HPLC capabilities or asymmetric hydrogenation equipment. The racemic starting material is lower-cost than pre-resolved enantiopure forms and enables on-demand generation of either enantiomer by choice of host chirality.

Chiral HPLC Method Development and Polarimetric Calibration

Use racemic 1,1,2-triphenylethane-1,2-diol as the zero-optical-rotation reference standard for developing and validating chiral HPLC separation methods. With a specific rotation [α]D of 0° vs. ±222° for the enantiopure forms, the racemate serves as the unambiguous blank for polarimeter calibration and as the racemic reference injection for determining enantiomeric excess by chiral stationary-phase HPLC . Its melting point of ~163 °C further provides a simple identity check to distinguish it from enantiopure material (125–127 °C).

Enantiopure Derivatives via Cyclic Sulfite Ring-Opening

Racemic 1,1,2-triphenylethane-1,2-diol—following resolution to enantiopure form—undergoes reaction with thionyl chloride to yield cyclic sulfite diastereomers in a 90:10 ratio, which upon treatment with alcohols or diols afford enantiomerically pure ethers via an SN1-type ring cleavage, as reported by Fleischer, Galle, and Braun (1997) [2]. This synthetic pathway is uniquely enabled by the three-phenyl scaffold, which stabilizes the carbocation intermediate and biases diastereoselectivity. Procurement of the racemic form supports this workflow when coupled with in-house or outsourced resolution.

Stereodivergent Pd-Catalyzed Allylation with Phosphoramidites

Convert enantiopure 1,1,2-triphenylethane-1,2-diol (obtained from racemic precursor) to P-chiral phosphoramidite ligands for Pd-catalyzed asymmetric allylic substitution. As shown by Gavrilov et al. (2011), the triphenylethane-diol-derived ligand yields up to 70% ee and—critically—delivers the opposite product enantiomer compared to the hydrobenzoin-derived analog, providing stereodivergent access to both enantiomers of allylation products without requiring both diol enantiomers . The racemic form (CAS 6296-95-3) is the cost-effective procurement entry point for generating the requisite enantiopure diol ligand precursor.

Application
Selection Property
Validation Focus
Chiral resolution by inclusion crystallization
Racemic diol as host precursor
Inclusion host synthesis and enantiomeric excess validation
Chiral HPLC method development & polarimetric calibration
Zero-optical-rotation reference standard
Retention time reproducibility and specific rotation verification
Cyclic sulfite diastereoselective synthesis
Three-phenyl scaffold for stereocontrol
Diastereomer ratio and SN1 ring-opening product identity
Stereodivergent Pd-catalyzed allylation
Phosphoramidite ligand precursor
Ligand ee and product configuration confirmation
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